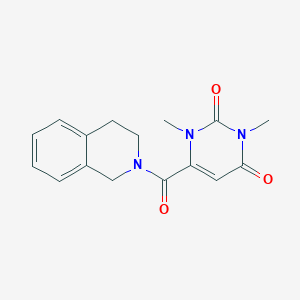![molecular formula C16H13F3N4O2 B11063753 1,3-dimethyl-5-{(E)-2-[2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-yl]ethenyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11063753.png)
1,3-dimethyl-5-{(E)-2-[2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-yl]ethenyl}-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIMETHYL-5-{(E)-2-[2-OXO-6-(TRIFLUOROMETHYL)-2,3-DIHYDRO-4-PYRIMIDINYL]-1-ETHENYL}-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-5-{(E)-2-[2-OXO-6-(TRIFLUOROMETHYL)-2,3-DIHYDRO-4-PYRIMIDINYL]-1-ETHENYL}-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Introduction of the pyrimidinyl group: This step may involve the reaction of the benzimidazole intermediate with pyrimidine derivatives under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-5-{(E)-2-[2-OXO-6-(TRIFLUOROMETHYL)-2,3-DIHYDRO-4-PYRIMIDINYL]-1-ETHENYL}-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and can include specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-5-{(E)-2-[2-OXO-6-(TRIFLUOROMETHYL)-2,3-DIHYDRO-4-PYRIMIDINYL]-1-ETHENYL}-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor binding: It may bind to specific receptors, modulating their activity.
Signal transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
1,3-DIMETHYL-2H-BENZIMIDAZOL-2-ONE: A simpler benzimidazole derivative with similar core structure.
5-(2-ETHENYL)-1,3-DIMETHYL-2H-BENZIMIDAZOL-2-ONE: A compound with a similar vinyl group.
6-(TRIFLUOROMETHYL)-2,3-DIHYDRO-4-PYRIMIDINYL derivatives: Compounds with similar pyrimidinyl groups.
Uniqueness
1,3-DIMETHYL-5-{(E)-2-[2-OXO-6-(TRIFLUOROMETHYL)-2,3-DIHYDRO-4-PYRIMIDINYL]-1-ETHENYL}-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C16H13F3N4O2 |
|---|---|
Molecular Weight |
350.29 g/mol |
IUPAC Name |
1,3-dimethyl-5-[(E)-2-[2-oxo-6-(trifluoromethyl)-1H-pyrimidin-4-yl]ethenyl]benzimidazol-2-one |
InChI |
InChI=1S/C16H13F3N4O2/c1-22-11-6-4-9(7-12(11)23(2)15(22)25)3-5-10-8-13(16(17,18)19)21-14(24)20-10/h3-8H,1-2H3,(H,20,21,24)/b5-3+ |
InChI Key |
QKXMAZSYIJDJCR-HWKANZROSA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=C/C3=NC(=O)NC(=C3)C(F)(F)F)N(C1=O)C |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=CC3=NC(=O)NC(=C3)C(F)(F)F)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-3-[(phenylacetyl)amino]benzoic acid](/img/structure/B11063677.png)
![Acetamide, 2-(4-fluorophenoxy)-N-[3-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-5-yl]-](/img/structure/B11063684.png)
![Methyl 4-[2-(2,4-dimethylphenyl)-1-methyl-2-oxoethyl]-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate](/img/structure/B11063694.png)
![1-Benzyl-3-(4-{4-[(4-fluorophenyl)carbonyl]phenyl}piperazin-1-yl)pyrrolidine-2,5-dione](/img/structure/B11063723.png)
![1-{[(2,6-Dimethylmorpholin-4-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11063724.png)
![Quinolin-2-ol, 3-(5-methoxymethyl-[1,2,4]oxadiazol-3-yl)-7-methyl-](/img/structure/B11063727.png)
![[4-(4-Hydroxy-3,5,6,7,8,8A-hexahydro-1(2H)-quinolinyl)phenyl]acetonitrile](/img/structure/B11063728.png)
![methyl 4-{2-[(4-chlorophenyl)carbamoyl]-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromen-3-yl}benzoate](/img/structure/B11063731.png)
![2-(4-iodophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B11063732.png)
![2-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11063734.png)
![N-benzyl-2-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11063735.png)
![2-(4,5-dimethoxy-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11063742.png)
![{4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}(thiophen-2-yl)methanone](/img/structure/B11063744.png)

